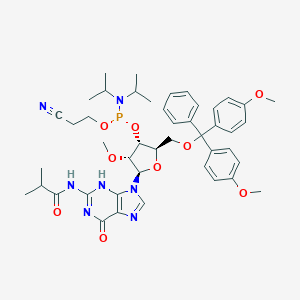

2'-OMe-ibu-G Phosphoramidite

准备方法

合成路线和反应条件: 2'-OMe-G(ibu) 磷酰胺基亚磷酸酯的合成通常涉及在 2'-羟基基团上用甲基保护鸟嘌呤核苷(2'-O-甲基化),并在 N2 位上用异丁酰基保护。然后活化 3'-羟基基团,并将其与磷酰胺基亚磷酸酯基团偶联。反应条件通常需要无水溶剂和惰性气氛,以防止水解和氧化 .

工业生产方法: 2'-OMe-G(ibu) 磷酰胺基亚磷酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。该化合物通常以粉末形式供应,并储存在特定条件下以保持其稳定性 .

化学反应分析

反应类型: 2'-OMe-G(ibu) 磷酰胺基亚磷酸酯在寡核苷酸合成过程中主要进行取代反应。磷酰胺基亚磷酸酯基团与正在生长的寡核苷酸链的 5'-羟基基团反应,形成亚磷酸三酯键。该键随后被氧化为更稳定的磷酸三酯 .

常用试剂和条件: 这些反应中常用的试剂包括四唑作为活化剂,碘用于氧化。反应通常在无水乙腈中进行,以保持磷酰胺基亚磷酸酯基团的反应活性 .

主要产物: 这些反应形成的主要产物是合成寡核苷酸,由于存在 2'-O-甲基和 N2-异丁酰基修饰,它们具有增强的稳定性和杂交特性 .

科学研究应用

Key Applications

-

Antisense Oligonucleotides (ASOs)

- ASOs designed with 2'-OMe modifications exhibit improved binding affinity to target mRNA, leading to enhanced efficacy in gene silencing.

- These modifications help mitigate off-target effects and increase the therapeutic window of ASOs.

-

Small Interfering RNA (siRNA)

- The incorporation of 2'-OMe-iBu-G phosphoramidite in siRNA synthesis enhances stability against nucleases, improving their pharmacokinetic properties.

- This modification is crucial for developing effective RNAi therapies aimed at gene knockdown.

-

Diagnostics

- Oligonucleotides synthesized with this phosphoramidite are utilized in various diagnostic applications, including qPCR and microarray technologies.

- The increased stability allows for more reliable detection of nucleic acids in clinical samples.

-

Aptamers

- Aptamers synthesized using this compound demonstrate enhanced binding affinity and specificity towards their targets.

- These modified oligonucleotides are being explored for therapeutic applications, including targeted drug delivery and biosensing.

Comparative Analysis of Phosphoramidites

The following table summarizes the properties and applications of different phosphoramidites used in oligonucleotide synthesis:

| Phosphoramidite | Modification Type | Applications | Stability | Nuclease Resistance |

|---|---|---|---|---|

| 2'-OMe-iBu-G | 2'-O-Methyl | ASOs, siRNA, Diagnostics, Aptamers | High | Yes |

| 2'-F | 2'-Fluoro | siRNA, Gene Therapy | Moderate | Yes |

| 2'-MOE | 2'-Methoxyethyl | Antisense Oligonucleotides | High | Yes |

Case Studies

-

Therapeutic Efficacy of ASOs

A study demonstrated that ASOs containing 2'-OMe-iBu-G modifications showed significant reductions in target mRNA levels in vivo, indicating their potential for treating genetic disorders. The modifications resulted in lower toxicity profiles compared to traditional phosphodiester ASOs, enhancing their therapeutic viability . -

siRNA Development

Research involving siRNAs synthesized with 2'-OMe-iBu-G phosphoramidites revealed improved stability and enhanced gene silencing efficiency in cellular models. The modified siRNAs exhibited prolonged circulation times and reduced immunogenicity, making them suitable candidates for clinical applications . -

Diagnostic Applications

Oligonucleotides incorporating 2'-OMe-iBu-G have been effectively utilized in real-time PCR assays for the early detection of viral infections. The increased resistance to degradation allowed for accurate quantification even in complex biological samples .

作用机制

2'-OMe-G(ibu) 磷酰胺基亚磷酸酯的作用机制涉及将其掺入合成寡核苷酸中,在那里它增强稳定性和结合亲和力。2'-O-甲基修饰增加了对核酸酶的抗性,而 N2-异丁酰基基团减少了脱靶效应。这些修饰导致与靶核酸更稳定和更特异的相互作用 .

相似化合物的比较

类似化合物:

- 2'-O-甲基-腺苷-3'-O-(2-氰乙基)-(N,N-二异丙基)-磷酰胺基亚磷酸酯

- 2'-O-甲基-胞苷-3'-O-(2-氰乙基)-(N,N-二异丙基)-磷酰胺基亚磷酸酯

- 2'-O-甲基-尿苷-3'-O-(2-氰乙基)-(N,N-二异丙基)-磷酰胺基亚磷酸酯

- 2'-O-甲氧乙基-鸟嘌呤-3'-O-(2-氰乙基)-(N,N-二异丙基)-磷酰胺基亚磷酸酯

独特性: 与其他类似化合物相比,2'-OMe-G(ibu) 磷酰胺基亚磷酸酯提供了 2'-O-甲基和 N2-异丁酰基修饰的独特组合,这提供了增强的核酸酶抗性和减少的脱靶效应。这使其特别适用于需要高稳定性和特异性的应用 .

生物活性

2'-OMe-ibu-G Phosphoramidite is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides. Its unique structural features and modifications contribute to its biological activity, particularly in therapeutic applications such as gene silencing, antisense therapy, and RNA interference. This article reviews the biological activity of this compound based on recent studies, case analyses, and experimental findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 349.29 g/mol. The compound features a 2'-O-methyl modification on the ribose sugar, enhancing its stability against nucleases and improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its incorporation into oligonucleotides, which can modulate gene expression through various mechanisms:

- Inhibition of mRNA Translation : By hybridizing to complementary mRNA sequences, these modified oligonucleotides can prevent translation and promote degradation.

- Splice-Switching : Modified oligonucleotides can alter splicing patterns, leading to the production of desired protein isoforms.

- Antisense Activity : They can bind to specific mRNA targets, inhibiting their function and thus modulating the gene expression profile.

Stability and Efficacy

Research has shown that oligonucleotides containing 2'-OMe-ibu-G exhibit enhanced stability in serum compared to their unmodified counterparts. This stability is crucial for therapeutic applications where prolonged circulation time is necessary.

Case Studies

-

Antisense Oligonucleotide Development :

- A study focused on the use of 2'-OMe-ibu-G in antisense oligonucleotide design demonstrated its ability to effectively downregulate target genes involved in cancer progression. The modified oligonucleotides exhibited a dose-dependent inhibition of target mRNA levels in various cancer cell lines.

-

Splice-Switching Oligonucleotides :

- In another investigation, splice-switching oligonucleotides containing 2'-OMe-ibu-G were tested for their ability to redirect splicing events in pre-mRNA. Results indicated successful modulation of splicing patterns leading to increased expression of beneficial protein isoforms while reducing harmful variants.

Cellular Uptake and Distribution

The cellular uptake of oligonucleotides containing 2'-OMe-ibu-G has been assessed using confocal microscopy. Findings indicate that these modified oligonucleotides are internalized more efficiently than their unmodified counterparts, with distinct intracellular localization patterns suggesting endosomal retention.

Comparative Analysis with Other Modifications

To understand the unique advantages of 2'-OMe-ibu-G, it is essential to compare it with other common modifications:

| Modification | Stability | Cellular Uptake | Therapeutic Applications |

|---|---|---|---|

| Unmodified | Low | Moderate | Limited |

| 2'-O-Methyl | High | High | Antisense therapy |

| 2'-OMe-ibu-G | Very High | Very High | Antisense, splice-switching |

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578927 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150780-67-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。